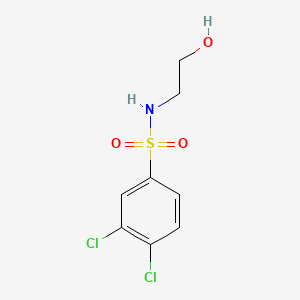
Reactive Black 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Black 31 is a synthetic dye widely used in the textile industry for dyeing cotton and viscose fibers. It is known for its excellent color fastness and ability to produce deep black shades. This compound is part of the reactive dye class, which forms covalent bonds with the substrate, ensuring high durability and resistance to washing and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Black 31 involves several key steps:
Starting Materials: The primary starting materials include 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone, gamma acid, and 2-hydroxy-5-methyl-4-(β-sulfated ethyl sulfone) aniline.
Diazotization: Gamma acid is first diazotized and then coupled with 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone.
Second Diazotization and Coupling: The resulting product is further diazotized and coupled with 2-hydroxy-5-methyl-4-(β-sulfated ethyl sulfone) aniline.
Complexation: Copper sulfate is added to the mixture to form a complex, which is then salted out, filtered, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of Reactive Black 31 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the dye .
Chemical Reactions Analysis
Types of Reactions: Reactive Black 31 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The reactive groups in the dye can participate in substitution reactions with nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Reactions typically occur under alkaline conditions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonated derivatives, while reduction can yield simpler aromatic compounds .
Scientific Research Applications
Reactive Black 31 has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of dye degradation and environmental impact.
Biology: The dye is employed in various staining techniques for biological specimens.
Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.
Industry: Beyond textiles, it is used in ink-jet printing and as a colorant in various industrial processes.
Mechanism of Action
The mechanism of action of Reactive Black 31 involves its ability to form covalent bonds with substrates. This is achieved through nucleophilic substitution reactions, where the dye’s reactive groups interact with hydroxyl or amino groups on the substrate, forming stable covalent bonds . This mechanism ensures the dye’s high fastness properties and resistance to washing and light .
Comparison with Similar Compounds
Reactive Black 5: Another widely used black dye with similar applications but different chemical structure.
Reactive Blue 160: A copper complex dye known for its intense blue color.
Reactive Violet 1: A monoazo dye used for dyeing wool and silk.
Uniqueness: Reactive Black 31 stands out due to its excellent color fastness and ability to produce deep black shades. Its unique chemical structure, involving a copper complex, contributes to its superior performance in various applications .
Properties
CAS No. |
12731-63-4 |
|---|---|
Molecular Formula |
C29H20N6O17S4.4Na |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





